molecular formula C26H24N4O5 B11660848 (5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11660848
M. Wt: 472.5 g/mol
InChI Key: FCRFHXPEPNKGJB-WSDLNYQXSA-N
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Description

The compound (5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a pyrrol ring, a pyrimidine ring, and multiple methyl and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrol derivative with a pyrimidine trione under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological molecules, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry

In industry, this compound may be used in the production of advanced materials. Its unique properties could make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features. The presence of both nitro and methyl groups, along with the pyrrol and pyrimidine rings, gives it distinct chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrol-3-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H24N4O5/c1-14-8-15(2)10-21(9-14)29-25(32)22(24(31)27-26(29)33)12-19-11-17(4)28(18(19)5)20-7-6-16(3)23(13-20)30(34)35/h6-13H,1-5H3,(H,27,31,33)/b22-12+

InChI Key

FCRFHXPEPNKGJB-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC(=C4)C)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC(=C4)C)C)C)[N+](=O)[O-]

Origin of Product

United States

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